3-Ethoxy-3-methylazetidine HCl

Description

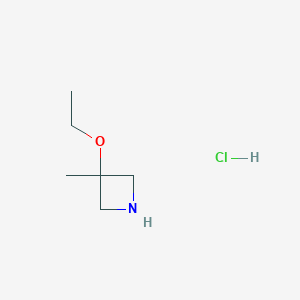

3-Ethoxy-3-methylazetidine hydrochloride (CAS: 1807872-03-2) is a substituted azetidine derivative with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . Its structure comprises a four-membered azetidine ring with ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents at the 3-position, along with a hydrochloride counterion. The SMILES notation is CCOC1(CNC1)C, and its InChIKey is ASXVCTNOIKOUIL-UHFFFAOYSA-N .

The compound is stored under room temperature (RT), dry, and cool conditions to ensure stability .

Properties

IUPAC Name |

3-ethoxy-3-methylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-3-8-6(2)4-7-5-6;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZSLKOMLADLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CNC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-3-methylazetidine hydrochloride typically involves the reaction of 3-ethoxy-3-methylazetidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

3-Ethoxy-3-methylazetidine+HCl→3-Ethoxy-3-methylazetidine hydrochloride

Industrial Production Methods

Industrial production of 3-ethoxy-3-methylazetidine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through recrystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-3-methylazetidine HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

3-Ethoxy-3-methylazetidine HCl has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-ethoxy-3-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Below is a comparative analysis:

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 3-Ethoxy-3-methylazetidine HCl | 1807872-03-2 | C₆H₁₄ClNO | 151.63 | 3-ethoxy, 3-methyl | High lipophilicity (bulky substituents) |

| 3-Methoxyazetidine HCl | 148644-09-1 | C₄H₁₀ClNO | 123.58 | 3-methoxy | Smaller substituent, higher solubility |

| 3-Methylazetidin-3-ol HCl | 124668-46-8 | C₄H₁₀ClNO | 123.58 | 3-methyl, 3-hydroxyl | Polar due to -OH group |

| 3-Ethoxyazetidine HCl | 535924-73-3 | C₅H₁₂ClNO | 137.61 | 3-ethoxy | Intermediate lipophilicity |

| 3-Isopropoxyazetidine HCl | 871657-49-7 | C₆H₁₄ClNO | 151.63 | 3-isopropoxy | Bulkiest substituent, low solubility |

| (3-Methylazetidin-3-yl)methanol HCl | 1458653-12-7 | C₅H₁₂ClNO | 137.61 | 3-methyl, 3-methanol | Polar, hydrogen-bonding capability |

Key Observations:

Steric Hindrance: The combined ethoxy and methyl groups at the 3-position introduce steric bulk, which may reduce reactivity in nucleophilic reactions compared to smaller substituents like -OH or -OCH₃ .

Polarity: Hydroxyl (-OH) or methanol (-CH₂OH) substituents (e.g., 3-Methylazetidin-3-ol HCl, (3-Methylazetidin-3-yl)methanol HCl) increase polarity and aqueous solubility due to hydrogen bonding .

Molecular Weight :

- This compound and 3-Isopropoxyazetidine HCl share identical molecular weights but differ in substituent bulkiness, which could affect crystallinity or melting points .

Biological Activity

3-Ethoxy-3-methylazetidine hydrochloride (C6H13NO·HCl) is a compound that has garnered interest due to its potential biological activity, particularly in the context of pharmacological applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Ethoxy-3-methylazetidine HCl features a five-membered azetidine ring substituted with an ethoxy and a methyl group. The molecular formula is C6H13NO, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that modifications in the azetidine structure can influence the compound's selectivity and potency against various enzymes and receptors.

Key Findings:

- Biochemical Potency : The compound exhibits significant biochemical potency with an IC50 value of approximately 11 nM, indicating its effectiveness in inhibiting target enzymes .

- Cellular Activity : While maintaining biochemical potency, there is a noted decrease in cellular potency (IC50 of 63 nM), suggesting that the compound's efficacy may be influenced by cellular uptake or metabolism .

- Selectivity : The introduction of the ethoxy group enhances selectivity for certain targets over others, with a Ki ratio indicating improved selectivity compared to other compounds .

Pharmacokinetics

Pharmacokinetic studies reveal important characteristics regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

| Parameter | Value |

|---|---|

| Bioavailability | 100% |

| Clearance | 1.2 mL/min/kg |

| Volume of Distribution | 1.1 L/kg |

| Half-life | 12 hours |

These parameters suggest favorable pharmacokinetic properties, making it a candidate for further development in therapeutic applications .

Case Studies and Research

Several studies have focused on the biological activity of related azetidine compounds, providing insights into the potential applications of this compound:

- Inhibition Studies : Research has demonstrated that azetidine derivatives can inhibit specific kinases involved in cell cycle regulation. The introduction of ethoxy groups has been shown to modulate these effects positively .

- Metabolic Stability : The stability of the compound in human liver microsomes (HLM) was significantly improved compared to its methylated counterparts. This suggests that structural modifications can enhance metabolic resistance, which is crucial for developing long-lasting therapeutic agents .

- Selectivity Profiles : Studies indicate that the selectivity profile of this compound is favorable compared to other compounds with similar structures, potentially reducing off-target effects in therapeutic contexts .

Q & A

Q. What analytical techniques are recommended for determining the purity and structural integrity of 3-Ethoxy-3-methylazetidine HCl?

- Methodological Answer: Potentiometric titration using standardized NaOH can quantify the HCl content in the compound, as demonstrated in acid-base titration studies for HCl-containing mixtures . Complementary techniques like /-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) should be employed for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (e.g., at 210–260 nm) is effective. Ensure calibration against certified reference standards and validate results with triplicate measurements.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer: Follow GHS hazard guidelines for corrosive substances: wear nitrile gloves, lab coats, and safety goggles. Use a chemical fume hood to avoid inhalation or skin contact. Store the compound in a desiccator at room temperature, away from moisture and oxidizing agents. In case of spills, neutralize with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Q. How can researchers synthesize this compound, and what factors influence reaction efficiency?

- Methodological Answer: A plausible route involves alkylation of 3-methylazetidine with ethyl bromide under basic conditions (e.g., KCO in acetonitrile), followed by HCl salt formation via acid titration. Reaction efficiency depends on temperature (optimize at 60–80°C), stoichiometry (1.2 equivalents of alkylating agent), and catalyst selection (e.g., KI for improved nucleophilicity). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify the product using recrystallization from ethanol/ether mixtures.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer: Discrepancies often arise from solvent effects, pH, or tautomerism. Perform comparative NMR studies in deuterated solvents (DO, CDCl) to assess solvent-induced shifts. Use computational tools (e.g., DFT calculations with Gaussian) to predict -NMR chemical shifts and compare with experimental data. For unresolved contradictions, employ 2D NMR (COSY, HSQC) to confirm spin systems and assign peaks unambiguously .

Q. What experimental design is optimal for evaluating the stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Design a matrix of stability studies:

- pH range: 1–12 (using HCl/NaOH buffers).

- Temperature: 4°C, 25°C, 40°C, 60°C.

- Timepoints: 0, 7, 14, 30 days.

Analyze degradation products via LC-MS and quantify intact compound using validated HPLC methods. Apply Arrhenius kinetics to predict shelf-life at room temperature. Note: Potentiometric titration can detect free HCl released during degradation .

Q. How can computational chemistry predict the reactivity of this compound in novel heterocyclic syntheses?

- Methodological Answer: Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes). For reaction pathway prediction, apply density functional theory (DFT) to model transition states and calculate activation energies (e.g., B3LYP/6-31G* basis set in Gaussian). Validate predictions with small-scale experiments (e.g., Suzuki coupling or nucleophilic substitutions) using analogs listed in chemical catalogs .

Data Contradiction and Optimization Questions

Q. How should researchers address inconsistent yields in the synthesis of this compound?

- Methodological Answer: Conduct a Design of Experiments (DoE) to isolate critical variables:

- Factors: Reaction time, solvent polarity, catalyst loading.

- Response: Yield (quantified via HPLC).

Use response surface methodology (RSM) to identify optimal conditions. For example, if polar aprotic solvents (DMF, DMSO) reduce yields due to side reactions, switch to acetonitrile or THF. Confirm reproducibility with three independent batches.

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer: Perform dose-response curves (0.1–100 µM) with positive controls (e.g., known inhibitors). Use kinetic assays (e.g., fluorescence-based) to determine IC values. Cross-validate results with orthogonal methods like SPR (surface plasmon resonance) for binding affinity. Address outliers by testing for compound aggregation (via dynamic light scattering) or redox interference (include DTT controls).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.